molecular formula C17H16ClN3O2S B3587161 ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3587161
M. Wt: 361.8 g/mol
InChI Key: MPCHOVOVNBRVSP-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a chlorobenzyl group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the thienopyrimidine core with 4-chlorobenzylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

Ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-((4-fluorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Similar structure but with a fluorine atom instead of chlorine, which may result in different biological activities.

    Ethyl 4-((4-methylbenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Contains a methyl group instead of chlorine, potentially altering its chemical reactivity and pharmacological properties.

    Ethyl 4-((4-bromobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Bromine substitution may lead to different interactions with biological targets compared to the chlorine-substituted compound.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-3-23-17(22)14-10(2)13-15(20-9-21-16(13)24-14)19-8-11-4-6-12(18)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCHOVOVNBRVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

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